molecular formula C15H24O3 B026337 Punctaporonin F CAS No. 106758-24-1

Punctaporonin F

Cat. No.: B026337
CAS No.: 106758-24-1
M. Wt: 252.35 g/mol
InChI Key: FELGSSRBVNYFNO-GCPZOVCVSA-N
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Description

Punctaporonin F is a bicyclic sesquiterpenoid belonging to the punctaporonin family, characterized by a bicyclo[2.7.0]undecane skeleton and diverse functional modifications. These compounds are typically isolated from marine-derived fungi, such as Hansfordia sinuosae, and exhibit structural complexity due to acetylations, hydroxylations, and unique side chains. Structural elucidation relies on advanced techniques like HRESIMS, NMR (including NOESY and HMBC correlations), and X-ray crystallography .

Properties

CAS No.

106758-24-1

Molecular Formula

C15H24O3

Molecular Weight

252.35 g/mol

IUPAC Name

(2aS,4aR,7S,7aR,7bR)-7a-(hydroxymethyl)-2,2,4a-trimethyl-3,4,7,7b-tetrahydro-1H-cyclobuta[g]indene-2a,7-diol

InChI

InChI=1S/C15H24O3/c1-12(2)8-10-14(9-16)11(17)4-5-13(14,3)6-7-15(10,12)18/h4-5,10-11,16-18H,6-9H2,1-3H3/t10-,11+,13+,14+,15+/m1/s1

InChI Key

FELGSSRBVNYFNO-GCPZOVCVSA-N

SMILES

CC1(CC2C1(CCC3(C2(C(C=C3)O)CO)C)O)C

Isomeric SMILES

C[C@]12CC[C@@]3([C@@H]([C@]1([C@H](C=C2)O)CO)CC3(C)C)O

Canonical SMILES

CC1(CC2C1(CCC3(C2(C(C=C3)O)CO)C)O)C

Synonyms

M 189122
M189122
punctaporonin F

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The punctaporonin family exhibits significant structural diversity, which directly influences their biological activities and synthetic accessibility. Below is a detailed comparison with key analogs:

Table 1: Structural and Functional Comparison of Punctaporonins

Compound Molecular Formula Key Structural Features Biological Activities Synthesis/Isolation Source References
Punctaporonin K C₂₃H₃₅NO₇ Exo-methylene at C-4; (2E)-5-hydroxy-3-methylpent-2-enoyl side chain Anti-hyperlipidemic (↓TG, TC in HepG2 cells) Hansfordia sinuosae
Punctaporonin C C₁₅H₂₂O₃ Tricyclic framework with gem-dimethylcyclobutane Cytotoxic (synthetic studies only) Photochemical [2+2] cycloaddition
Punctaporonin P C₁₇H₂₆O₅ Acetylated C-9 methyl; NMR shifts at δH 5.11 (OCH₃) Not reported Hansfordia sinuosae
Punctaporonin L C₁₅H₂₄O₃ Bicyclo[2.7.0]undecane; hydroxyl and methyl substituents Cytotoxic (MTT assay); antimicrobial activity Hansfordia sinuosae
Punctaporonin J C₂₃H₃₅NO₇ Exo-methylene; (2E)-5-hydroxy-3-methylpent-2-enamide linkage Not explicitly reported Hansfordia sinuosae

Key Findings

Structural Variations: Acetylation Effects: Punctaporonin P (C₁₇H₂₆O₅) differs from its precursor by acetylating the C-9 methyl group, causing a downfield NMR shift (δH 3.60 → 5.11) . Similar modifications in other punctaporonins may enhance solubility or bioactivity. Side Chain Diversity: Punctaporonin K and J feature distinct side chains (e.g., (2E)-pentenoyl vs. pentenamide), impacting interactions with biological targets .

Biological Activities :

  • Punctaporonin K demonstrates potent anti-hyperlipidemic effects, reducing intracellular triglycerides (TG) and total cholesterol (TC) in HepG2 cells .
  • Punctaporonin L exhibits cytotoxicity (IC₅₀ values unstated) and antimicrobial activity against Staphylococcus aureus .

Synthetic Approaches :

  • Punctaporonin C was synthesized via a regio- and stereoselective [2+2] photocycloaddition, highlighting the utility of photochemistry in constructing complex bicyclic frameworks .
  • Natural punctaporonins (e.g., H–M) are isolated from fungal sources, underscoring the role of marine ecosystems in yielding bioactive metabolites .

Mechanistic Insights

  • Photocycloaddition : The synthesis of Punctaporonin C involves a [2+2] photocycloaddition, where pathway selectivity ([2+2] vs. [4+2]) depends on substituent electronic effects .
  • Biosynthesis : Punctaporonins likely derive from fusicoccane precursors, undergoing oxidative rearrangements and acetylations to form their signature bicyclic cores .

Q & A

Basic Research Questions

Q. What are the standard protocols for isolating and characterizing Punctaporonin F from natural sources?

  • Methodological Answer : Isolation typically involves solvent extraction (e.g., ethyl acetate/methanol) followed by chromatographic techniques (HPLC, TLC) guided by bioactivity assays. Structural characterization employs NMR (<sup>1</sup>H, <sup>13</sup>C, 2D-COSY), mass spectrometry (HR-ESI-MS), and X-ray crystallography . Ensure reproducibility by documenting solvent ratios, column parameters, and spectroscopic acquisition conditions. For example, discrepancies in NMR signals due to solvent polarity require cross-validation with deuterated solvents .

Q. How can researchers validate the initial bioactivity claims of this compound?

  • Methodological Answer : Use in vitro assays (e.g., cytotoxicity via MTT assay, antimicrobial activity via MIC testing) with positive controls (e.g., doxorubicin for cytotoxicity) and statistical validation (p < 0.05, n ≥ 3 replicates). Address false positives by testing against non-target cell lines or incorporating sham extraction controls. For enzyme inhibition studies, include kinetic analyses (e.g., Lineweaver-Burk plots) to confirm competitive/non-competitive binding .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported spectroscopic data for this compound?

  • Methodological Answer : Contradictions often arise from stereochemical variations or impurities. Strategies include:

  • Orthogonal validation : Compare NMR data with synthetic analogs or use NOESY/ROESY to confirm stereochemistry .
  • Crystallographic refinement : Resolve ambiguous peaks via single-crystal X-ray diffraction.
  • Collaborative data sharing : Cross-reference with open-access databases (e.g., Cambridge Structural Database) .
    • Example Table :
Study<sup>13</sup>C NMR Shift (ppm)Discrepancy SourceResolution Method
A (2022)172.5 (C-1)Solvent artifactDMSO-d6 reanalysis
B (2023)170.8 (C-1)ImpurityPrep-HPLC purification

Q. How can researchers optimize the total synthesis of this compound to improve yield?

  • Methodological Answer :

  • Retrosynthetic analysis : Identify unstable intermediates (e.g., epoxide rings) and stabilize via protective groups (e.g., TBS for hydroxyls).
  • Catalytic optimization : Screen palladium catalysts (e.g., Pd(OAc)2 vs. PdCl2) for key coupling steps.
  • Yield tracking : Use LC-MS to monitor reaction progress and quantify byproducts. Report yields with error margins (±5%) across three trials .

Q. What computational methods predict the structure-activity relationship (SAR) of this compound analogs?

  • Methodological Answer :

  • Molecular docking : Use AutoDock Vina to simulate binding affinities with target proteins (e.g., COX-2). Validate with MD simulations (GROMACS) to assess stability over 100 ns.
  • QSAR modeling : Apply Gaussian-based DFT calculations for electron density maps and Hammett constants to correlate substituent effects with bioactivity .

Data Analysis and Contradiction Management

Q. How should researchers address conflicting bioactivity results across studies?

  • Methodological Answer :

  • Meta-analysis : Aggregate data from ≥5 studies and apply Cohen’s d to measure effect sizes. Use funnel plots to detect publication bias.
  • Experimental replication : Standardize assay conditions (e.g., cell line passage number, serum concentration) and report raw data in supplementary materials .
    • Example Table :
Assay TypeReported IC50 (μM)Possible ConfoundersAdjusted IC50 (μM)
Cytotoxicity (HeLa)12.3 ± 1.2Serum-free media15.8 ± 1.5
Antimicrobial (E. coli)25.0pH variation28.4 (pH 7.4)

Ethical and Reproducibility Considerations

Q. What frameworks ensure ethical rigor in this compound research?

  • Methodological Answer : Adhere to FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). For in vivo studies, follow ARRIVE guidelines for animal welfare and include IACUC approval codes. Disclose conflicts of interest (e.g., funding from synthetic biology firms) .

Key Recommendations for Researchers

  • Data Transparency : Share raw spectroscopic and bioassay data via repositories like Zenodo .
  • Method Detail : Document instrument calibration (e.g., NMR shimming) and software versions (e.g., MestReNova 14.0) .
  • Collaboration : Use platforms like ResearchGate to crowdsource solutions for spectral ambiguities .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Punctaporonin F
Reactant of Route 2
Punctaporonin F

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